
Buspirone
Overview
Description
Buspirone is a non-benzodiazepine anxiolytic agent first approved by the FDA in 1986 for generalized anxiety disorder (GAD). Unlike benzodiazepines, it lacks sedative, anticonvulsant, and muscle-relaxant properties . Its primary mechanism involves partial agonism at serotonin 5-HT1A receptors, modulating serotonin and dopamine neurotransmission without significant affinity for GABA receptors . This compound is metabolized extensively, producing the active metabolite 1-(2-pyrimidinyl)piperazine (1-PP), which may contribute to its anxiolytic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Buspirone is synthesized through a multi-step process. The key steps involve the formation of the azaspirodecanedione core and the attachment of the pyrimidinylpiperazine moiety. The synthesis begins with the reaction of 1,4-dibromobutane with piperazine to form 1-(4-bromobutyl)piperazine. This intermediate is then reacted with 8-azaspiro[4.5]decane-7,9-dione to form this compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of high-pressure liquid chromatography (HPLC) for purification. The final product is typically obtained as this compound hydrochloride, which is more stable and easier to handle .
Chemical Reactions Analysis
Metabolic Reactions
Buspirone undergoes extensive hepatic metabolism, predominantly via cytochrome P450 3A4 (CYP3A4), yielding multiple metabolites through oxidation and dealkylation pathways .
Primary Metabolic Pathways
*Biphasic kinetics suggest involvement of multiple enzymatic processes or binding sites .
Key Findings :
-
Recombinant CYP3A4 metabolizes this compound 18x faster than CYP2D6 and 35x faster than CYP3A5 .
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1-PP reaches plasma concentrations ≤17 ng/mL in humans, far below toxic thresholds observed in animals .
Stability and Decomposition
This compound exhibits temperature-dependent degradation, with thermal decomposition producing hazardous byproducts :
Thermal Degradation Products
Formulation Stability :
Drug Interaction Chemistry
This compound’s metabolism is highly sensitive to CYP3A4 modulators, altering its pharmacokinetics :
Clinically Significant Interactions
*Area Under the Curve (AUC) reflects total drug exposure.
Notable Reactions :
-
Grapefruit Juice : Inhibits intestinal CYP3A4, increasing bioavailability 4x .
-
MAO Inhibitors : May cause hypertensive crises via norepinephrine potentiation .
Synthetic Considerations
While not directly part of its metabolic pathway, this compound synthesis involves:
-
Core Structure : Azaspirodecanedione backbone synthesized via Dieckmann cyclization.
-
Side Chain : Introduction of pyrimidinylpiperazine via nucleophilic substitution .
Critical purity parameters include residual solvents (<0.5% ethanol) and heavy metals (<20 ppm) .
Scientific Research Applications
Treatment of Generalized Anxiety Disorder
Buspirone is primarily indicated for the management of generalized anxiety disorder. Its efficacy has been demonstrated in numerous clinical trials, where it was shown to be effective in reducing anxiety symptoms without the sedative effects commonly associated with benzodiazepines. Unlike benzodiazepines, this compound does not lead to physical dependence or withdrawal symptoms, making it a safer alternative for long-term management of anxiety disorders .
Comparative Effectiveness
A systematic review indicated that this compound has comparable efficacy to benzodiazepines and may be preferable for patients who are at risk for substance abuse . However, its onset of action is slower, typically taking two to four weeks to achieve significant therapeutic effects .
Augmentation in Depression Treatment
This compound has been explored as an augmentation strategy for patients with unipolar depression, particularly those who do not respond adequately to selective serotonin reuptake inhibitors (SSRIs). The Sequenced Treatment Alternatives to Relieve Depression (STAR*D) trial provided evidence supporting its use alongside SSRIs to mitigate sexual side effects and enhance overall treatment efficacy .
Neurological Applications
Recent studies have suggested that this compound may have applications beyond anxiety and depression:
- Cerebellar Ataxia : An open-label study indicated potential benefits of this compound in patients with mild to moderate cerebellar ataxia. While some patients reported improvements in clinical assessments, results were mixed regarding motor performance tests .
- Behavioral Disturbances : There is emerging evidence that this compound can help manage behavioral disturbances in patients with cognitive impairments or neurodegenerative diseases such as Alzheimer’s disease .
Case Studies and Clinical Insights
Several case studies highlight both the therapeutic potential and limitations of this compound:
- Worsening Psychosis : A notable case involved a patient with schizoaffective disorder where administration of this compound exacerbated psychotic symptoms. This underscores the necessity for careful monitoring when prescribing this compound in patients with complex psychiatric histories .
- Challenging Behaviors : In a study involving patients with severe mental retardation and challenging behaviors, this compound showed some efficacy in reducing aggressive behaviors, suggesting its utility in specific populations .
Pharmacological Profile
This compound undergoes extensive first-pass metabolism and is primarily metabolized by cytochrome P450 3A4, leading to the formation of active metabolites. Its pharmacokinetic properties facilitate rapid absorption, achieving peak plasma levels within 40 to 90 minutes post-administration .
Parameter | Details |
---|---|
Absorption | Rapid; peak plasma levels at 40-90 min |
Metabolism | Extensive; primarily via CYP3A4 |
Binding | Approximately 86% plasma protein binding |
Mechanism of Action
Buspirone exerts its effects primarily through partial agonism of the serotonin 5-HT1A receptors. This action increases serotonin activity in the brain, which helps alleviate symptoms of anxiety. Additionally, this compound has some dopaminergic and noradrenergic activity, which may contribute to its anxiolytic effects . Unlike benzodiazepines, this compound does not affect the gamma-aminobutyric acid (GABA) receptors, which reduces the risk of sedation and dependence .
Comparison with Similar Compounds
Buspirone vs. Benzodiazepines (e.g., Diazepam)
- Key Studies: A double-blind crossover study (1995) found this compound (10–30 mg/day) comparable to diazepam (10–30 mg/day) in treating chronic anxiety states, with fewer withdrawal effects . Goldberg et al. (1979) reported similar efficacy between this compound and diazepam in GAD but noted this compound’s lack of sedation .
This compound vs. SSRIs/SNRIs
- Mechanism : this compound targets 5-HT1A receptors, whereas SSRIs inhibit serotonin reuptake.
- Side Effects : this compound lacks sexual dysfunction and weight gain associated with SSRIs .
- Onset : Slower than SSRIs but faster than standalone this compound when combined .
This compound vs. Atypical Antipsychotics (e.g., Quetiapine)
In schizophrenia with comorbid anxiety, this compound adjuncts show unique benefits:
- A study comparing quetiapine (665.6 mg/day) and haloperidol (12.2 mg/day) with this compound adjuncts (57 mg/day) found reduced auto-aggression and improved anxiety in combination therapy .
This compound vs. Other 5-HT1A Agonists (e.g., 8-OH-DPAT)
- Neurobehavioral Outcomes : In traumatic brain injury (TBI) models, this compound (0.08–0.3 mg/kg) showed a narrow dose-response window, with middle doses improving spatial learning. Similar efficacy was observed with 8-OH-DPAT but with broader dose ranges .
- Metabolite Activity : this compound’s metabolite 1-PP may mediate anxiolytic effects without dopamine modulation, unlike direct 5-HT1A agonists .
This compound vs. Prokinetic Agents (e.g., Domperidone)
In functional dysphagia:
- This compound increased lower esophageal sphincter (LES) pressure in short-term studies, similar to domperidone.
Unique Advantages of this compound
- Safety Profile: No significant drug interactions with digoxin, warfarin, or alcohol .
- Gut Microbiota Modulation : In murine studies, this compound attenuated colitis by reducing Proteobacteria and increasing Firmicutes populations, a unique property absent in benzodiazepines .
- Aggression Management : Reduced aggression in intellectually disabled patients without sedation, unlike benzodiazepines or neuroleptics .
Limitations and Contradictory Findings
- Delayed Efficacy : Requires 2–4 weeks for therapeutic effects, limiting use in acute anxiety .
- Mixed Results in Dysphagia : While short-term studies show LES pressure improvements, long-term symptom relief remains unproven .
- Dose Sensitivity : Narrow therapeutic window in TBI models, with higher doses (e.g., 0.3 mg/kg) showing reduced efficacy .
Biological Activity
Buspirone is an anxiolytic medication primarily used for the treatment of generalized anxiety disorder (GAD). Its pharmacological profile includes agonistic activity at serotonin receptors, particularly the 5-HT1A receptor, and interactions with dopamine receptors, which contribute to its therapeutic effects and biological activities.
This compound's primary mechanism involves the modulation of serotonin and dopamine pathways. It acts as a partial agonist at the 5-HT1A receptor, which is implicated in anxiety regulation. Additionally, it has been shown to interact with dopamine D2 receptors, albeit to a lesser extent. This dual action may underlie its efficacy in treating anxiety disorders and its potential neuroprotective effects.
1. Anxiolytic Activity
This compound has been demonstrated to significantly reduce anxiety symptoms in patients with GAD. A randomized controlled trial reported that this compound outperformed placebo in improving anxiety scores on the Hamilton Anxiety Rating Scale (HAM-A) . Specifically, patients receiving this compound showed a mean reduction of 12.4 points from a baseline score compared to 9.5 points in the placebo group (p < 0.03).
2. Neuroprotective Properties
Recent studies suggest that this compound may possess neuroprotective properties. For instance, it was shown to prevent dopaminergic neuron loss in a rotenone-induced model of Parkinson's disease by reducing neuroinflammation and oxidative stress . This effect is attributed to this compound's ability to modulate glial activation and promote neurotrophic factor expression.
3. Anti-inflammatory Effects
This compound exhibits significant anti-inflammatory activity. Research indicates that it can attenuate microglial polarization and reduce the expression of pro-inflammatory cytokines following lipopolysaccharide (LPS) exposure . This suggests a potential role for this compound in managing neuroinflammatory conditions.
Case Study 1: Efficacy in GAD
A multicenter study evaluated this compound's efficacy in patients with GAD and coexisting depressive symptoms. Patients treated with this compound showed significant improvements in both anxiety and depressive symptoms compared to placebo . The study highlighted this compound's potential as an effective treatment option for patients with dual diagnoses.
Case Study 2: Neuropsychiatric Effects
In a case involving a patient with schizoaffective disorder, the administration of this compound led to worsening psychotic symptoms when used alongside other medications. Upon discontinuation, the patient's symptoms improved significantly . This underscores the importance of careful monitoring when prescribing this compound, especially in complex psychiatric cases.
Comparative Effectiveness
The following table summarizes findings from various studies comparing this compound's effectiveness against other anxiolytics:
Q & A
Basic Research Questions
Q. What is the pharmacological mechanism of Buspirone, and how does it differ from benzodiazepines?
- Answer: this compound is a partial agonist at serotonin 5-HT1A receptors and a dopamine D2 receptor antagonist. Unlike benzodiazepines, which enhance GABAergic transmission, this compound lacks sedative effects and has minimal abuse potential due to its distinct mechanism. This makes it suitable for chronic anxiety management without cognitive impairment .
Q. What are the critical pharmacokinetic properties influencing this compound dosing?
- Answer: Key properties include:
- Metabolism: Primarily via CYP3A4, producing the active metabolite 1-pyrimidinylpiperazine (1-PP), which has α2-adrenergic activity .
- Half-life: 2–3 hours, necessitating multiple daily doses for sustained efficacy .
- Excretion: 29–63% renal (as metabolites) and 18–38% fecal .
- Protein binding: ~95%, with no significant displacement of warfarin or digoxin .
Q. How should preclinical studies evaluate this compound’s anxiolytic effects?
- Answer: Use validated animal models (e.g., elevated plus maze, Vogel conflict test) with chronic dosing (≥1 week) to account for delayed onset. Employ three-way ANOVA to analyze interactions between rearing conditions (e.g., socially isolated vs. group-housed rats) and treatment duration .
Advanced Research Questions
Q. How can researchers address contradictions in this compound’s efficacy for substance use disorders?
- Answer:
- Trial Design: Conduct randomized controlled trials (RCTs) with stratification by baseline anxiety severity (HAM-A ≥18) and substance use frequency. Include 6-month follow-up to assess relapse prevention .
- Confounding Factors: Control for CYP3A4 inhibitors/inducers (e.g., ketoconazole, rifampicin) that alter this compound metabolism .
- Data Interpretation: Use Bayesian meta-analysis to reconcile conflicting results, as seen in pediatric anxiety studies .
Q. What methodologies optimize impurity profiling in this compound synthesis?
- Answer:
- Synthetic Routes: Compare N-(pyrimidinyl)piperazine with γ-butyrolactone (Method 1) vs. γ-butyraldehyde (Method 2) for yield and impurity profiles .
- Analytical Techniques: Use HPLC-UV (λmax 237/299 nm) with mass spectrometry to identify impurities like this compound EP Impurity G. Validate methods per ICH Q2(R1) guidelines .
Q. What statistical approaches resolve species-specific discrepancies in metabolite activity?
- Answer:
- 1-PP Discrepancy: While 1-PP accounts for 20-fold higher levels in animals vs. humans (3–17 ng/mL), use physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences .
- Dose-Response Analysis: Apply nonlinear mixed-effects modeling to compare this compound’s anxiolytic effects across species .
Q. Key Methodological Takeaways
Properties
IUPAC Name |
8-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O2/c27-18-16-21(6-1-2-7-21)17-19(28)26(18)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20/h5,8-9H,1-4,6-7,10-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCRAEMEVRGPNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022707 | |
Record name | Buspirone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Buspirone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014633 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.88e-01 g/L | |
Record name | Buspirone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014633 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The therapeutic action of buspirone in generalized anxiety disorders is thought to be mainly derived from its interaction with two major 5-HT1A receptor subtypes that are involved in the brain's anxiety and fear circuitry to enhance the serotonergic activity in these brain areas. Buspirone acts as a full agonist at presynaptic 5-HT1A receptors, or 5-HT1A autoreceptors, expressed at dorsal raphe while acting as a partial agonist at the postsynaptic 5-HT1A receptors expressed on hippocampus and cortex. 5-HT1A receptors function as inhibitory autoreceptors by being expressed on the soma or dendrites of serotonergic neurons or mediate postsynaptic actions of 5-HT by being highly expressed on the corticolimbic circuits. They are inhibitory G-protein coupled receptors that couple to Gi/Go proteins. When activated, presynaptic 5-HT1A autoreceptors causes neuron hyperpolarization and reduces the firing rate of the serotonergic neuron, thereby decreasing extracellular 5-HT levels in the neuron's projection areas. Activated postsynaptic 5-HT1A receptors promote hyperpolarization to released 5-HT on pyramidal neurons. The anxiolytic action of buspirone is mainly thought to arise from the interaction at presynaptic 5-HT1A autoreceptors. Acting as a potent agonist in these receptors, buspirone initially causes activation of these autoreceptors and inhibition of 5-HT release. It is proposed that buspirone induces desensitization of somatodendritic autoreceptors over time, which may explain the delayed onset of action of the drug. Desensitization of the autoreceptors ultimately results in heightened excitation of serotonergic neurons and enhanced 5-HT release. Buspirone also displays a weak affinity for serotonin 5HT2 receptors and acts as a weak antagonist on dopamine D2 autoreceptors, although there is not much evidence that the action at these receptors contribute to the anxiolytic effect of buspirone. It acts as an antagonist at presynaptic dopamine D3 and D4 receptors and may bind to alpha-1 adrenergic receptors as a partial agonist. | |
Record name | Buspirone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00490 | |
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CAS No. |
36505-84-7 | |
Record name | Buspirone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36505-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Buspirone [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036505847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Buspirone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00490 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Buspirone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Buspirone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.232 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUSPIRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK65WKS8HL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Buspirone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014633 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
201.5-202.5, 201.5 - 202.5 °C | |
Record name | Buspirone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00490 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Buspirone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014633 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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